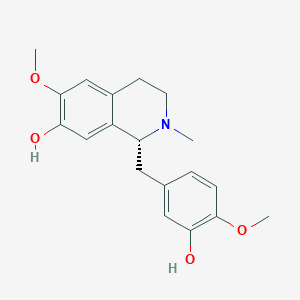

(-)-Reticuline

説明

Historical Context of its Discovery and Initial Research Trajectories

The scientific journey into benzylisoquinoline alkaloids began with the isolation of morphine from opium in 1806. oup.com However, the elucidation of the complex biosynthetic pathways took well over a century. Early in the 20th century, researchers began to propose how plants could construct such complex molecules. oup.com The central role of reticuline (B1680550) was established through pioneering research in the mid-20th century. Using radiolabeling tracer experiments, scientists were able to follow the metabolic fate of precursor molecules within the opium poppy. These studies demonstrated that reticuline was a key intermediate in the formation of morphine. scribd.com

Initial research trajectories were heavily focused on understanding the sequence of reactions that lead to the production of morphinan (B1239233) alkaloids. It was discovered that (S)-Reticuline is the primary isomer formed from upstream precursors. cabidigitallibrary.org A pivotal finding was that the biosynthesis of morphinan alkaloids in Papaver somniferum required the stereochemical inversion of (S)-Reticuline to (R)-Reticuline, establishing the unique importance of the (R)-enantiomer. nih.gov

Pivotal Role of (R)-Reticuline as a Central Intermediate in Alkaloid Biosynthesis

Reticuline is a major branch-point intermediate from which a wide variety of alkaloid structures are derived. cabidigitallibrary.orgcaltech.edu The stereochemistry at the C-1 position of the isoquinoline (B145761) core dictates the subsequent biosynthetic fate of the molecule.

(S)-Reticuline is the precursor to several major alkaloid classes, including:

Protoberberine alkaloids (e.g., (S)-Scoulerine, Berberine), formed via the action of the berberine (B55584) bridge enzyme (BBE). frontiersin.orgoup.com

Aporphine (B1220529) alkaloids (e.g., Magnoflorine (B1675912), (S)-Corytuberine). caltech.edufrontiersin.org

Phthalideisoquinoline alkaloids (e.g., Noscapine). researchgate.net

Benzophenanthridine alkaloids (e.g., Sanguinarine). cabidigitallibrary.orgnih.gov

Papaverine (B1678415) , which is formed from (S)-Reticuline through a pathway involving methylation and subsequent N-demethylation. nih.gov

(R)-Reticuline serves as the specific and committed precursor for the morphinan alkaloids . nih.govscribd.com The enzyme salutaridine (B1681412) synthase specifically acts on (R)-Reticuline to catalyze an intramolecular phenol (B47542) coupling reaction, forming salutaridine. frontiersin.orgwikipedia.org Salutaridine is the first committed intermediate of the morphinan pathway, which then proceeds through a series of enzymatic steps to produce thebaine, and subsequently codeine and morphine. wikipedia.orgresearchgate.net

This strict substrate specificity makes the conversion of (S)- to (R)-Reticuline the gateway step that channels metabolites specifically into the production of morphine and related compounds in the opium poppy. nih.govbiocrick.com

Table 1: Major Alkaloid Classes Derived from Reticuline Isomers

| Precursor | Alkaloid Class | Representative Alkaloids |

|---|---|---|

| (R)-Reticuline | Morphinan | Salutaridine, Thebaine, Codeine, Morphine |

| (S)-Reticuline | Protoberberine | (S)-Scoulerine, Berberine |

| Aporphine | Magnoflorine, Corytuberine (B190840) | |

| Phthalideisoquinoline | Noscapine | |

| Benzophenanthridine | Sanguinarine (B192314) | |

| Benzylisoquinoline | Papaverine |

Structural Elucidation Context in Biosynthetic Pathway Studies

The structural elucidation of (R)-Reticuline and its isomer was fundamental to understanding the complex network of BIA biosynthesis. The key distinguishing feature is the stereochemistry at the C-1 carbon. This seemingly minor structural difference has profound implications for enzyme recognition and subsequent chemical transformations.

The realization that salutaridine synthase, the enzyme initiating the morphinan pathway, is specific for (R)-Reticuline was a critical breakthrough. nih.govwikipedia.org This discovery explained why the morphinan pathway was distinct from others originating from the more abundant (S)-reticuline pool. It also posed a new question: how was (R)-Reticuline formed?

Further research led to the elucidation of the stereochemical inversion mechanism. It was found to be a two-step process involving an unstable intermediate, 1,2-dehydroreticuline (B1196774). nih.gov (S)-Reticuline is first oxidized to 1,2-dehydroreticuline, which is then stereospecifically reduced to (R)-Reticuline. nih.govgenome.jp The discovery of the enzyme responsible for this conversion, a unique fusion protein, was a major step in completing our understanding of the morphine biosynthetic pathway. nih.govpharmaceutical-journal.com This understanding of the precise molecular structure and stereochemistry required at each step has been essential for the eventual reconstruction of these pathways in microbial systems.

Overview of Research Paradigms and Methodologies in (R)-Reticuline Investigation

The investigation of (R)-Reticuline and its role in biosynthesis has evolved significantly over the decades, reflecting broader technological advancements in chemistry and biology. nih.gov

Early-Stage Research (Tracer Studies): The initial elucidation of the BIA pathways relied heavily on in vivo radiolabeling experiments. nih.gov Scientists would feed isotopically labeled precursor compounds to Papaver somniferum plants and then isolate and analyze the resulting alkaloids to trace the metabolic route. This confirmed the role of reticuline as an intermediate for morphine. thieme-connect.com

Enzyme Isolation and Characterization: A subsequent paradigm involved the isolation and purification of the specific enzymes responsible for each biosynthetic step from plant tissues or cell cultures. nih.govresearchgate.net This allowed for in vitro assays to determine substrate specificity, reaction mechanisms, and cofactor requirements. Key enzymes like salutaridine synthase were characterized through this approach.

Molecular Biology and Functional Genomics: The advent of molecular cloning allowed researchers to isolate the genes encoding these biosynthetic enzymes. nih.gov This opened the door to functional genomics approaches. For instance, virus-induced gene silencing (VIGS) was used in opium poppy to suppress the expression of the gene responsible for the S-to-R conversion. nih.govbiocrick.com The resulting decrease in (R)-Reticuline and morphinan alkaloids, coupled with an increase in (S)-Reticuline, provided strong in vivo evidence for the gene's function. nih.gov

Synthetic Biology and Microbial Engineering: The most recent paradigm involves synthetic biology, where the entire biosynthetic pathway is reconstructed in a heterologous host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). nih.govmdpi.com By expressing the plant genes in these microbes, researchers can produce reticuline and its derivatives from simple sugars. nih.govfrontiersin.org This approach not only validates enzyme function but also led to the discovery of the final missing enzyme for the S-to-R conversion, a bifunctional fusion protein named STORR or REPI. pharmaceutical-journal.comthieme-connect.com Furthermore, chemo-enzymatic strategies, which combine traditional organic synthesis with biocatalytic steps, are being developed for more efficient production. nih.gov

Table 2: Key Enzymes in Reticuline Metabolism

| Enzyme Name | Abbreviation | Function | Pathway |

|---|---|---|---|

| Reticuline Epimerase / STORR | REPI / STORR | Converts (S)-Reticuline to (R)-Reticuline via a 1,2-dehydroreticuline intermediate. Composed of a synthase (CYP) and a reductase (AKR) domain. nih.govpharmaceutical-journal.com | Morphinan Gateway |

| Salutaridine Synthase | SalSyn | Catalyzes the intramolecular C-C phenol coupling of (R)-Reticuline to form Salutaridine. frontiersin.orgwikipedia.org | Morphinan |

| Berberine Bridge Enzyme | BBE | Catalyzes the oxidative cyclization of (S)-Reticuline to form the protoberberine skeleton of (S)-Scoulerine. frontiersin.orgoup.com | Protoberberine |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLYRWXGMIUIHG-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331501 | |

| Record name | (R)-Reticuline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3968-19-2 | |

| Record name | (-)-Reticuline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3968-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Reticuline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Biosynthesis of R Reticuline

Precursor Pathways and Early Steps in (R)-Reticuline Formation

The journey to (R)-reticuline begins with the amino acid L-tyrosine, which provides the foundational carbon skeletons for the formation of the benzylisoquinoline core structure. Through a series of enzymatic transformations, tyrosine is converted into two key intermediates that will ultimately condense to form the first benzylisoquinoline alkaloid.

Tyrosine and DOPA as Biosynthetic Precursors

The biosynthesis of benzylisoquinoline alkaloids (BIAs) initiates with two molecules of L-tyrosine. nih.gov One molecule of tyrosine is converted to dopamine (B1211576), while the second is transformed into 4-hydroxyphenylacetaldehyde (4-HPAA). genome.jpgenome.jpfrontiersin.org The pathway to dopamine can proceed through two routes. In one route, L-tyrosine is hydroxylated to form 3,4-dihydroxy-L-phenylalanine (L-DOPA), which is then decarboxylated by L-tyrosine/L-DOPA decarboxylase (TYDC) to yield dopamine. frontiersin.org Alternatively, tyrosine can be decarboxylated to tyramine, which is subsequently hydroxylated to produce dopamine. frontiersin.org The formation of 4-HPAA from L-tyrosine involves an aminotransferase and a decarboxylase. frontiersin.org These two molecules, dopamine and 4-HPAA, are the direct precursors for the first committed step in BIA biosynthesis. ucl.ac.uk

Enzymatic Steps to (S)-Norcoclaurine

The condensation of dopamine and 4-HPAA marks the formation of the first benzylisoquinoline alkaloid, (S)-norcoclaurine. This critical reaction is catalyzed by a highly specific enzyme that dictates the stereochemistry of the resulting molecule.

Norcoclaurine Synthase (NCS) Catalysis and Stereospecificity

Norcoclaurine synthase (NCS) is the enzyme responsible for catalyzing the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to yield (S)-norcoclaurine. researchgate.netnih.gov This reaction is the first committed step in the biosynthesis of all benzylisoquinoline alkaloids. bbk.ac.uk The catalysis is stereospecific, producing the (S)-enantiomer of norcoclaurine. nih.govrsc.org Crystallographic studies of NCS from Thalictrum flavum have revealed a catalytic tunnel containing key amino acid residues, including a tyrosine, a lysine, an aspartic acid, and a glutamic acid, that are crucial for the stereoselective cyclization. nih.gov The proposed mechanism involves a "dopamine-first" binding, where dopamine binds deep within the active site, followed by 4-HPAA binding at the entrance. acs.orgmdpi.com The enzyme facilitates the formation of an iminium ion intermediate, followed by a stereospecific ring closure to form (S)-norcoclaurine. nih.gov

O-Methylation and N-Methylation Steps to (R)-Reticuline

Following the formation of (S)-norcoclaurine, a series of methylation reactions occur, which are essential for the subsequent conversion to (R)-reticuline. These steps involve the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to specific hydroxyl and amino groups on the norcoclaurine backbone.

Norcoclaurine 6-O-Methyltransferase (6OMT) Functionality

Norcoclaurine 6-O-methyltransferase (6OMT) catalyzes the O-methylation of the 6-hydroxyl group of (S)-norcoclaurine to produce (S)-coclaurine. researchgate.netnih.gov This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. wikipedia.org The reaction is a key rate-limiting step in the biosynthesis of many BIAs. nih.govfrontiersin.org Structural studies of 6OMT from Thalictrum flavum have provided insights into its substrate specificity and catalytic mechanism. nih.gov The enzyme has been identified and characterized in several plant species, including Papaver somniferum and Coptis japonica. researchgate.netfrontiersin.org

Coclaurine N-Methyltransferase (CNMT) Enzymology

Coclaurine N-methyltransferase (CNMT) is responsible for the N-methylation of (S)-coclaurine to form (S)-N-methylcoclaurine. wikipedia.org This enzyme also uses S-adenosyl-L-methionine as the methyl donor. The N-methylation step is crucial as the N-methyl group is a common feature in many bioactive BIAs. researchgate.netnih.gov The crystal structure of CNMT has been determined, revealing the architecture of the active site. nih.gov CNMT has been shown to have a relaxed substrate specificity, capable of methylating a range of natural and synthetic substrates. nih.govrsc.org The conversion of (S)-N-methylcoclaurine to (S)-reticuline involves further enzymatic steps, including hydroxylation and another O-methylation. The subsequent isomerization of (S)-reticuline to (R)-reticuline is catalyzed by a bifunctional enzyme containing a cytochrome P450 and an oxidoreductase domain, a critical step leading to the biosynthesis of morphine alkaloids. pharmaceutical-journal.comacs.org

Regio- and Stereoselectivity in Methylation Processes

The substitution pattern of (R)-reticuline is established during the synthesis of its precursor, (S)-reticuline, through a series of highly regio- and stereoselective methylation reactions. These steps are critical as they decorate the core benzylisoquinoline scaffold, providing the specific molecular structure upon which subsequent enzymes act. Key methyltransferase enzymes involved in the formation of (S)-reticuline include:

Norcoclaurine 6-O-methyltransferase (6OMT): This enzyme selectively methylates the hydroxyl group at the C6 position of (S)-norcoclaurine. frontiersin.org

Coclaurine N-methyltransferase (CNMT): Following the action of 6OMT, CNMT adds a methyl group to the secondary amine of the resulting (S)-coclaurine. frontiersin.org

3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT): After hydroxylation of (S)-N-methylcoclaurine at the 3' position by a cytochrome P450 enzyme (CYP80B1), 4'OMT specifically methylates the hydroxyl group at the C4' position to yield (S)-reticuline. frontiersin.orgcdnsciencepub.com

One study on a P. somniferum O-methyltransferase showed it could methylate both (R)- and (S)-reticuline, with similar catalytic efficiencies (kcat/Km) of 4.2 sec⁻¹ mM⁻¹ and 4.5 sec⁻¹ mM⁻¹, respectively. nih.gov This highlights the nuanced selectivity of the enzymes within the BIA pathway.

Stereochemical Inversion from (S)- to (R)-Configuration

The gateway to morphinan (B1239233) biosynthesis in Papaver somniferum is the stereochemical inversion of (S)-reticuline to (R)-reticuline. nih.govnih.gov This epimerization is essential because the subsequent enzyme in the pathway, salutaridine (B1681412) synthase, is stereospecific for the (R)-enantiomer. h1.conih.gov

Proposed Mechanisms for Stereochemical Rearrangement to (R)-Reticuline

The stereochemical inversion from the (S)- to the (R)-configuration is a two-step enzymatic process catalyzed by the single REPI/STORR protein. nih.govresearchgate.net

Oxidation: The P450/DRS domain of the enzyme catalyzes the oxidation of (S)-reticuline, removing hydrogen to form the planar, prochiral iminium ion intermediate, 1,2-dehydroreticuline (B1196774). researchgate.netfrontiersin.orgbiorxiv.org

Reduction: The AKR domain, also known as 1,2-dehydroreticuline reductase (DRR), then catalyzes the stereospecific reduction of the carbon-nitrogen double bond in the 1,2-dehydroreticuline intermediate. nih.govrsc.org This reduction occurs with high enantioselectivity, yielding (R)-reticuline with an enantiomeric excess greater than 99%. nih.gov

This sequential oxidation-reduction mechanism effectively inverts the stereocenter at C-1, providing the necessary (R)-reticuline for the subsequent steps of morphinan alkaloid biosynthesis. researchgate.netresearchgate.net

Genetic and Molecular Biology of Biosynthetic Enzymes

The discovery and characterization of the genes encoding the enzymes for (R)-reticuline synthesis have been fundamental to understanding and engineering the morphinan pathway.

Gene Cloning and Expression of Key Enzymes

The gene encoding the bifunctional REPI/STORR protein has been successfully cloned from Papaver somniferum. uniprot.org This has enabled its heterologous expression in various host systems to produce (R)-reticuline and its derivatives. Expression systems include:

Escherichia coli : The gene for the reductase domain (DRR) has been expressed in E. coli to facilitate chemo-enzymatic synthesis routes. nih.gov

Saccharomyces cerevisiae (Yeast): The entire REPI/STORR fusion protein, along with other pathway enzymes, has been expressed in yeast to reconstruct the morphinan biosynthetic pathway in a microbial host. scienceopen.complos.org

Spodoptera frugiperda (Insect Cells): Baculovirus expression vectors have been used to express various P. somniferum methyltransferases and P450s in Sf9 insect cells for characterization. cdnsciencepub.comnih.gov

The successful cloning and expression of these genes have been a critical breakthrough, paving the way for the microbial biosynthesis of opioids. h1.co

Enzyme Characterization and Kinetic Studies

Kinetic studies of the REPI/STORR enzyme and its individual domains have provided insight into their substrate affinity and catalytic activity. The bifunctional protein is highly efficient, channeling the unstable 1,2-dehydroreticuline intermediate directly from the DRS domain to the DRR domain. researchgate.net

The following table summarizes key kinetic parameters reported for the REPI/STORR enzyme from Papaver somniferum.

| Enzyme Domain | Substrate | Kₘ (μM) | k_cat (s⁻¹) | Source(s) |

| DRS (P450 Module) | (S)-Reticuline | 13 | Not Reported | uniprot.org |

| DRR (AKR Module) | 1,2-Dehydroreticuline | 14 | Not Reported | uniprot.org |

| Not Specified | (S)-Reticuline | 42 | 0.66 |

Kₘ (Michaelis constant) indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, reflecting substrate affinity. k_cat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second.

Transcriptional Regulation of Biosynthetic Genes

The biosynthesis of (R)-reticuline and other benzylisoquinoline alkaloids (BIAs) is a complex process that is tightly controlled at the genetic level. frontiersin.orgnih.gov Transcription factors are crucial proteins that regulate gene expression by binding to specific DNA sequences in the promoter regions of target genes, thereby activating or repressing their transcription. frontiersin.orgkyoto-u.ac.jp This regulation allows plants to modulate the production of secondary metabolites in response to developmental cues and environmental stresses. frontiersin.org Several families of transcription factors have been identified as key regulators of the BIA biosynthetic pathway, including WRKY, basic helix-loop-helix (bHLH), and APETALA2/ethylene-responsive factor (AP2/ERF) proteins. frontiersin.orgnih.gov

The expression of genes involved in the BIA pathway is often coordinated, suggesting a sophisticated regulatory network. nih.gov Studies in opium poppy (Papaver somniferum) and other plants have shown that genes within the pathway are frequently co-expressed, and in some cases, are organized into biosynthetic gene clusters. nih.govoup.com This clustering can facilitate the co-inheritance and co-regulation of genes required for a specific metabolic branch. nih.gov

Environmental signals, particularly the plant hormone jasmonate (JA), play a significant role in inducing the expression of these regulatory transcription factors. kyoto-u.ac.jpnih.gov Stress signals, such as wounding or pathogen attack, can trigger the JA signaling cascade, leading to the activation of transcription factors that, in turn, switch on the expression of BIA biosynthetic genes. kyoto-u.ac.jp

Key Transcription Factor Families in BIA Regulation

Detailed research has identified several specific transcription factors that orchestrate the expression of genes in the pathway leading to (R)-reticuline and its derivatives.

WRKY Transcription Factors : This family of proteins is a well-established regulator of plant defense responses and secondary metabolism. In Papaver somniferum, the transcription factor PsWRKY has been shown to interact with a specific DNA motif known as the W-box, which is present in the promoters of BIA pathway genes. frontiersin.org This interaction activates transcription from the promoter of the tyrosine/DOPA decarboxylase (TYDC) gene, a key entry point into the BIA pathway. frontiersin.org Similarly, overexpression of the CjWRKY1 gene from Coptis japonica has been shown to increase the accumulation of BIAs. frontiersin.org

basic Helix-Loop-Helix (bHLH) Transcription Factors : bHLH proteins are another large family of transcription factors involved in a wide array of developmental and metabolic processes. nih.gov In Coptis chinensis, two bHLH factors, CcbHLH1 and CcbHLH2, have been found to interact with the promoters of the berberine (B55584) bridge enzyme (BBE) and canadine (B1168894) synthase (CAS) genes, indicating their role in regulating downstream branches of BIA metabolism. frontiersin.org In C. japonica, CjbHLH1 acts as a transcriptional activator for genes involved in berberine biosynthesis. kyoto-u.ac.jp Furthermore, some bHLH factors, such as the MYC2-type, are responsive to jasmonate signaling and can regulate other transcription factors, forming a hierarchical regulatory cascade. nih.govnih.gov

AP2/ERF Transcription Factors : The APETALA2/ethylene-responsive factor (AP2/ERF) family has also been implicated in the regulation of BIA biosynthesis. frontiersin.orgnih.gov These transcription factors are known to be involved in various stress-response pathways. While their specific targets in the (R)-reticuline pathway are still being fully elucidated, they are recognized as significant components of the regulatory network. frontiersin.org

The interplay between these different transcription factor families creates a complex regulatory network that allows for precise control over alkaloid production. nih.gov For instance, the coordinated action of bHLH and AP2/ERF transcription factors is essential for the regulation of nicotine (B1678760) biosynthesis, a related alkaloid pathway, suggesting similar complex interactions likely govern BIA synthesis. nih.gov

The following table summarizes key transcription factors and their roles in the regulation of the BIA biosynthetic pathway.

| Transcription Factor | Family | Plant Species | Target Gene(s) / Role |

| PsWRKY | WRKY | Papaver somniferum | Activates TYDC promoter. frontiersin.org |

| CjWRKY1 | WRKY | Coptis japonica | Upregulates BIA biosynthesis. frontiersin.org |

| CcbHLH1 | bHLH | Coptis chinensis | Interacts with BBE and CAS promoters. frontiersin.org |

| CcbHLH2 | bHLH | Coptis chinensis | Interacts with BBE and CAS promoters. frontiersin.org |

| CjbHLH1 | bHLH | Coptis japonica | Transcriptional activator of berberine biosynthetic genes. kyoto-u.ac.jp |

| MYC2-type bHLHs | bHLH | Nicotiana species | Regulates nicotine biosynthesis genes (e.g., PMT) and other TFs in response to jasmonate. nih.gov |

| AP2/ERF family | AP2/ERF | Various | General regulatory role in BIA biosynthesis. frontiersin.orgnih.gov |

Metabolic Divergence and Downstream Alkaloid Biosynthesis from R Reticuline

Branch Point Significance of (R)-Reticuline in Alkaloid Metabolism

(R)-Reticuline stands as a critical metabolic hub in the intricate network of benzylisoquinoline alkaloid (BIA) biosynthesis in numerous plant species. It is from this specific stereoisomer that pathways diverge, leading to the formation of a vast and structurally diverse group of over 2,500 identified compounds. The stereochemical configuration of the precursor molecule is crucial; while (S)-reticuline is the precursor for a different set of alkaloids, it is the (R)-isomer that is channeled towards the production of morphinan (B1239233) and protoberberine alkaloids.

The strategic position of (R)-reticuline is defined by the enzymatic crossroads it occupies. Competing enzymes direct (R)-reticuline down distinct biosynthetic routes. This metabolic partitioning is a key determinant of the final alkaloid profile within a given plant. For instance, in the opium poppy (Papaver somniferum), pathways utilizing (R)-reticuline are highly active, leading to the accumulation of morphinans. In contrast, in species like Japanese goldthread (Coptis japonica), the metabolic flux of (R)-reticuline is primarily directed towards the synthesis of protoberberine alkaloids. This divergence highlights the evolutionary specialization of plant metabolic pathways.

Biosynthesis of Morphinan Alkaloids from (R)-Reticuline

The biosynthesis of morphinan alkaloids, a class of compounds renowned for their potent physiological effects, initiates from (R)-reticuline in a series of highly specific enzymatic reactions. This pathway is most famously characterized in the opium poppy.

The commitment step in the biosynthesis of morphinan alkaloids from (R)-reticuline is an intramolecular C-C phenol (B47542) coupling reaction to form the tetracyclic intermediate, salutaridine (B1681412). This conversion is a complex process catalyzed by a specific cytochrome P450 enzyme known as salutaridine synthase (CYP719B1). This enzyme facilitates an oxidative coupling between the phenolic rings of the (R)-reticuline molecule. The reaction involves the formation of a diradical intermediate, which then cyclizes to create the rigid, four-ring structure characteristic of the morphinan skeleton. The product of this reaction, salutaridine, possesses the core morphinan backbone.

Following its formation, salutaridine is acted upon by salutaridine reductase (SalR), an enzyme that reduces the keto group of salutaridine to a hydroxyl group, yielding salutaridinol (B1235100). Subsequently, salutaridinol acetyltransferase (SalAT) acetylates the hydroxyl group, forming salutaridinol-7-O-acetate. This acetylation is a crucial step that facilitates the subsequent and final ring closure.

The acetylated intermediate, salutaridinol-7-O-acetate, undergoes a spontaneous, non-enzymatic cyclization to form thebaine. Thebaine is the first morphinan alkaloid in the pathway with a completed pentacyclic structure, featuring a characteristic dienol ether bridge.

From thebaine, the pathway proceeds through a series of demethylations and reductions to yield the more widely known morphinan alkaloids, codeine and morphine. The conversion of thebaine to morphine involves several key enzymatic steps:

Thebaine to Neopinone (B3269370): Thebaine 6-O-demethylase (T6ODM), a 2-oxoglutarate/Fe(II)-dependent dioxygenase, removes the methyl group at the 6-position of thebaine to produce neopinone.

Neopinone to Codeinone (B1234495): Neopinone isomerase (NI) catalyzes the rearrangement of the double bond in neopinone to form codeinone.

Codeinone to Codeine: Codeinone reductase (COR) then reduces the keto group of codeinone to a hydroxyl group, resulting in the formation of codeine.

Codeine to Morphine: The final step is the 3-O-demethylation of codeine, catalyzed by codeine O-demethylase (CODM), another 2-oxoglutarate/Fe(II)-dependent dioxygenase, to produce morphine.

This sequence of reactions highlights a highly regulated and compartmentalized pathway within the plant cells.

Phenol Coupling to Salutaridine: Enzymatic Mechanisms (e.g., Salutaridinol Synthase)

Biosynthesis of Protoberberine Alkaloids from (R)-Reticuline

In a competing pathway, (R)-reticuline serves as the direct precursor for the biosynthesis of protoberberine alkaloids, a large family of tetracyclic alkaloids that includes compounds like berberine (B55584) and palmatine (B190311).

The key enzymatic step that channels (R)-reticuline towards the protoberberine scaffold is catalyzed by the berberine bridge enzyme (BBE). BBE is a flavin-dependent oxidase that catalyzes an oxidative cyclization reaction. Specifically, BBE oxidizes the N-methyl group of (R)-reticuline, which then attacks the phenolic ring to form a new carbon-carbon bond, creating the characteristic "berberine bridge" and establishing the tetracyclic protoberberine core. This reaction converts (R)-reticuline into (S)-scoulerine, the central intermediate in the biosynthesis of most protoberberine alkaloids. The stereochemistry at the C-14 position is inverted during this process, leading to the (S)-configuration in scoulerine (B1208951).

Once (S)-scoulerine is formed, a series of subsequent enzymatic modifications, including methylations, hydroxylations, and the formation of methylenedioxy bridges, lead to the vast diversity of protoberberine alkaloids. The biosynthesis of berberine and palmatine from (S)-scoulerine involves the following key steps:

Formation of the Methylenedioxy Bridge: (S)-scoulerine is first converted to (S)-cheilanthifoline by the scoulerine 9-O-methyltransferase (SOMT), which adds a methyl group. Subsequently, a cytochrome P450 enzyme, (S)-cheilanthifoline synthase (CYP719A), forms the methylenedioxy bridge, a characteristic feature of berberine. This results in the formation of (S)-stylopine.

Conversion to Berberine: (S)-stylopine is then converted to (S)-tetrahydrocolumbamine by a tetrahydroprotoberberine cis-N-methyltransferase. Further oxidation by a tetrahydroprotoberberine oxidase leads to the formation of columbamine (B1221706). Finally, the berberine synthase, another cytochrome P450 enzyme, catalyzes the formation of the methylenedioxy bridge to yield berberine.

Formation of Palmatine: The biosynthesis of palmatine also proceeds from (S)-scoulerine. In this pathway, (S)-scoulerine is methylated at the 9-position by SOMT to yield (S)-tetrahydrocolumbamine. This intermediate is then oxidized by a tetrahydroprotoberberine oxidase to produce columbamine, which is subsequently methylated by columbamine O-methyltransferase to form palmatine.

These pathways demonstrate the modular nature of alkaloid biosynthesis, where a common precursor like (S)-scoulerine can be tailored by a specific set of enzymes to produce a range of final products.

Berberine Bridge Enzyme (BBE) and Cyclization Mechanisms

Biosynthesis of Benzophenanthridine Alkaloids from (R)-Reticuline

The biosynthesis of benzophenanthridine alkaloids, such as sanguinarine (B192314) and chelerythrine (B190780), is a well-documented pathway. It is crucial to note that the primary and established precursor for this pathway is (S)-Reticuline. The first committed step is catalyzed by the berberine bridge enzyme (BBE), which is stereospecific for the (S)-enantiomer. nih.govnih.gov This enzyme transforms (S)-Reticuline into (S)-scoulerine, initiating the cascade that leads to the benzophenanthridine core structure. nih.gov Currently, there is no significant scientific evidence to suggest a direct pathway for benzophenanthridine biosynthesis originating from (R)-Reticuline. The description below outlines the established pathway that follows the formation of (S)-scoulerine.

The journey from the central intermediate (S)-reticuline to the complex benzophenanthridine structure involves a series of oxidative reactions and the formation of critical ring structures. The key initial transformation is the oxidative cyclization of the N-methyl group of (S)-reticuline, which forms the C-8 berberine bridge of (S)-scoulerine, catalyzed by the berberine bridge enzyme (BBE). nih.govnih.gov

Following the formation of (S)-scoulerine, the pathway proceeds through several enzymatic steps, primarily involving cytochrome P450 (CYP450) oxidases, to construct the characteristic skeleton:

(S)-Scoulerine to (S)-Cheilanthifoline: The first modification of the scoulerine core is the formation of a methylenedioxy bridge on the A-ring, a reaction catalyzed by the (S)-cheilanthifoline synthase (CheSyn), a CYP719A family enzyme. nih.gov

(S)-Cheilanthifoline to (S)-Stylopine: Subsequently, a second methylenedioxy bridge is formed on the D-ring by (S)-stylopine synthase (StySyn), another CYP719A enzyme, to produce (S)-stylopine. nih.govnih.gov

N-methylation: (S)-Stylopine is then N-methylated by tetrahydroprotoberberine N-methyltransferase (TNMT) to yield (S)-cis-N-methylstylopine. nih.govnih.gov

Hydroxylation and Ring Opening: The pathway continues with the 14-hydroxylation of N-methylstylopine by (S)-cis-N-methylstylopine 14-hydroxylase (MSH), followed by the 6-hydroxylation of the resulting protopine (B1679745) by protopine 6-hydroxylase (P6H). nih.govthieme-connect.com The product of this reaction, 6-hydroxyprotopine, is unstable and spontaneously undergoes rearrangement and dehydration to open the B-ring, which then re-closes to form the first true benzophenanthridine alkaloid, dihydrosanguinarine (B1196270). nih.gov

The final step in the biosynthesis of many prominent benzophenanthridine alkaloids is an oxidation reaction.

Sanguinarine: Dihydrosanguinarine, the immediate precursor, is oxidized to sanguinarine. This two-electron oxidation is catalyzed by the flavoprotein enzyme dihydrobenzophenanthridine oxidase (DBOX). nih.govacs.org This reaction creates a fully conjugated and planar ring system, which is characteristic of sanguinarine. acs.org

Chelerythrine: The biosynthesis of chelerythrine follows a parallel pathway. Starting from (S)-scoulerine, methylation at the 9-O-position is catalyzed by scoulerine 9-O-methyltransferase (SMT) to form (S)-tetrahydrocolumbamine. rsc.orgpnas.org This intermediate is then converted through a series of steps analogous to the sanguinarine pathway, involving enzymes like canadine (B1168894) synthase and N-methylcanadine hydroxylase, to form dihydrochelerythrine (B1200217). rsc.org Similar to sanguinarine formation, the final step is the oxidation of dihydrochelerythrine to chelerythrine, a reaction also catalyzed by DBOX. rsc.org

Table 1: Key Enzymes in Benzophenanthridine Biosynthesis from (S)-Reticuline

| Enzyme | Abbreviation | Function |

| Berberine Bridge Enzyme | BBE | Catalyzes oxidative cyclization of (S)-Reticuline to (S)-Scoulerine. nih.gov |

| (S)-Cheilanthifoline Synthase | CheSyn / CFS | Forms a methylenedioxy bridge to produce (S)-Cheilanthifoline. nih.gov |

| (S)-Stylopine Synthase | StySyn / SPS | Forms a second methylenedioxy bridge to yield (S)-Stylopine. nih.gov |

| Tetrahydroprotoberberine N-methyltransferase | TNMT | N-methylates (S)-Stylopine and related protoberberines. nih.govnih.gov |

| Protopine 6-hydroxylase | P6H | Catalyzes the 6-hydroxylation of protopine, leading to dihydrobenzophenanthridines. nih.govthieme-connect.com |

| Dihydrobenzophenanthridine Oxidase | DBOX | Catalyzes the final oxidation of dihydrosanguinarine and dihydrochelerythrine. acs.org |

| Scoulerine 9-O-methyltransferase | SMT | Methylates (S)-scoulerine, diverting the pathway towards chelerythrine. rsc.orgpnas.org |

Oxidative Steps and Ring Closures

Biosynthesis of Other Alkaloid Classes Derived from (R)-Reticuline

While the benzophenanthridine pathway is specific to the (S)-isomer, (R)-Reticuline and its precursors are involved in the formation of other important alkaloid classes, including aporphines and pavines.

Aporphine (B1220529) alkaloids are characterized by a tetracyclic core formed via an intramolecular C-C phenol coupling reaction of a benzylisoquinoline precursor. nih.govacs.org While many aporphines derive from (S)-Reticuline, some are specifically formed from the (R)-isomer.

Boldine (B1667363): Tracer experiments have demonstrated that boldine is biosynthesized from (+)-reticuline, the (R)-enantiomer. rsc.orgrsc.org The proposed pathway involves the direct oxidative coupling of (R)-Reticuline to form (R)-isoboldine, which is then metabolized to boldine. rsc.org

Isocorydine (B1672225): The biosynthesis of isocorydine is also believed to proceed via the direct oxidative coupling of reticuline (B1680550). rsc.org Evidence supports that it is derived from (+)-nor-reticuline, highlighting the importance of the reticuline backbone for this structural class. rsc.org

Magnoflorine (B1675912): The formation of the aporphine scaffold is catalyzed by enzymes like corytuberine (B190840) synthase (a CYP80G enzyme), which performs the C-C phenol coupling of reticuline. nih.govnih.gov A subsequent N-methylation step can yield quaternary aporphine alkaloids like magnoflorine. Research on opium poppy has identified a reticuline N-methyltransferase (RNMT) that efficiently catalyzes the N-methylation of both (R)- and (S)-reticuline, as well as the aporphine intermediate (S)-corytuberine, demonstrating its role in magnoflorine biosynthesis. nih.gov

The pavine (B1216701) and isopavine alkaloids possess a distinctive bridged, tetracyclic azabicyclo[3.2.2]nonane core structure. researchgate.netresearchgate.net Their biosynthesis is not as fully elucidated as other classes, but reticuline is considered the likely biogenetic precursor. nih.govacs.org The formation of the pavine or isopavine skeleton is proposed to occur through an intramolecular cyclization of a reticuline-like precursor. nih.gov

The key transformation involves a cyclization between the isoquinoline (B145761) ring and the benzyl (B1604629) group, forming the characteristic bridge. While specific enzymes catalyzing these transformations have not been fully characterized, it is known that N-methyltransferases are involved in their metabolism. For instance, a pavine N-methyltransferase (PavNMT) from Thalictrum flavum has been shown to accept pavine, (S)-reticuline, and tetrahydropapaverine as substrates, indicating the metabolic link between these structural classes. nih.gov

Reticuline exists as two stereoisomers, (S)-Reticuline and (R)-Reticuline, which represent a crucial metabolic crossroads in isoquinoline alkaloid biosynthesis. biocyclopedia.com The stereochemistry at the C-1 position dictates the entry into vastly different downstream pathways.

(S)-Reticuline is the central intermediate for a wide variety of alkaloid skeletons. As detailed previously, it is the exclusive precursor for benzophenanthridine and protoberberine alkaloids via the action of the berberine bridge enzyme (BBE). nih.govnih.gov It also serves as the substrate for the biosynthesis of many aporphine alkaloids through intramolecular C-C phenol coupling. nih.govfrontiersin.org

(R)-Reticuline is primarily the committed precursor for the biosynthesis of morphinan alkaloids, such as morphine and codeine. biocyclopedia.com This pathway is initiated by the enzyme salutaridine synthase, which catalyzes the intramolecular phenol coupling of (R)-Reticuline to form salutaridine. biocyclopedia.com While this pathway is distinct, the ability of certain enzymes to act on both (R)- and (S)-isomers, as seen in aporphine biosynthesis, highlights the metabolic plasticity within the plant kingdom. nih.gov Therefore, (R)-Reticuline is a key starting point for specific alkaloid classes while also potentially feeding into other pathways depending on the enzymatic machinery present in a given plant species.

Pavine and Isopavine Alkaloids

Comparative Analysis of (R)-Reticuline Metabolic Fates Across Plant Species

(R)-Reticuline stands as a critical branch-point intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs) across the plant kingdom. The metabolic pathways diverging from (R)-reticuline exhibit remarkable species-specific variations, leading to the production of distinct classes of alkaloids. This diversity is a product of the unique enzymatic machinery that has evolved in different plant lineages.

Pharmacological and Biological Investigations of R Reticuline

Receptor Binding and Ligand-Target Interaction Studies

Research into the direct interaction of (R)-Reticuline with opioid receptors has shown that it possesses a low binding affinity. researchgate.net Specifically, studies using receptor displacement assays with the mu (µ) opioid receptor subtype in invertebrate pedal ganglia and human monocytes demonstrated that reticuline (B1680550) does not exhibit significant binding affinity. nel.edu This finding suggests that any opioid-like effects observed in vivo are not due to direct receptor activation by (R)-Reticuline itself. researchgate.netnel.edu Instead, it is understood that (R)-Reticuline can be metabolized into morphine, which is a potent agonist at the µ-opioid receptor. nel.eduwikipedia.org This metabolic conversion is the likely source of any observed opioid activity, as the precursor itself does not effectively bind to the receptor. nel.edu

(R)-Reticuline and its stereoisomer, (S)-Reticuline, have been found to interact with both dopaminergic and adrenergic receptor systems. Studies on rat striatal receptors indicated that reticuline binds to both D1 and D2 dopamine (B1211576) receptors with low micromolar or submicromolar affinities. uchile.cl There is a suggestion of marginal selectivity for the D2 receptor subtype. uchile.clscispace.com The affinity of reticuline for dopamine receptors is considered less potent compared to some other benzylisoquinoline alkaloids like coclaurine. uchile.cl This difference in potency may be attributed to structural variations, such as the presence of an N-methyl group in reticuline and the specific positioning of hydroxyl groups on its aromatic rings. uchile.cl Some evidence also points to (R)-Reticuline acting as an antagonist at α2-adrenergic receptors. scispace.com

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are crucial for intercellular communication. nih.gov While specific, high-affinity interactions of (R)-Reticuline with other GPCRs are not extensively documented in current literature, its classification as a biologically active alkaloid that interacts with dopaminergic and adrenergic systems places it within the broad scope of GPCR ligands. The ability of GPCRs to form complex signaling networks through receptor-receptor interactions opens up possibilities for indirect modulation of various signaling pathways. nih.gov However, dedicated studies screening (R)-Reticuline against a wider array of GPCRs, such as serotonin (B10506) or GABA receptors, are required to fully elucidate its interaction profile.

Modulation of Adrenergic and Dopaminergic Receptor Systems

Enzymatic Activity Modulation and Inhibition Studies

(R)-Reticuline has been investigated for its ability to inhibit cholinesterases, enzymes critical for the breakdown of the neurotransmitter acetylcholine. scielo.br Studies have shown that reticuline exhibits inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a notable preference for BChE. scielo.brusp.br In one study, (+)-reticuline was identified as a selective BChE inhibitor with an IC₅₀ value of 33.6 ± 3.0 µM, while its inhibition of AChE was significantly weaker (IC₅₀ > 220 µM). mdpi.com This selective inhibition of BChE over AChE is a characteristic shared with several other benzylisoquinoline alkaloids. scielo.brresearchgate.net Molecular docking studies suggest that reticuline interacts with the catalytic site of these enzymes. usp.brusp.br For AChE, this interaction involves hydrogen bonds and hydrophobic interactions with key amino acid residues such as Trp279, Phe288, and Arg289. usp.br

Table 1: Cholinesterase Inhibitory Activity of Reticuline

| Compound | Enzyme | IC₅₀ (µM) |

| (+)-Reticuline | Butyrylcholinesterase (BChE) | 33.6 ± 3.0 mdpi.com |

| (+)-Reticuline | Acetylcholinesterase (AChE) | >220 mdpi.com |

Monoamine oxidases (MAO) are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine. oup.comresearchgate.net The biosynthesis of (S)-Reticuline in engineered yeast has been shown to be supported by monoamine oxidase A (MAO-A). researchgate.net In these engineered systems, MAO converts dopamine into 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), a precursor which then participates in the formation of the benzylisoquinoline scaffold. oup.comcore.ac.uk While this demonstrates an interaction within a biosynthetic pathway, direct inhibitory or modulatory studies on the activity of MAO-A and MAO-B by (R)-Reticuline itself are not prominently detailed in the available research. The role of MAO appears to be more related to the synthesis of reticuline precursors rather than being a direct target of (R)-Reticuline's pharmacological action. core.ac.uk

Effects on Other Neurotransmitter-Related Enzymes

Research indicates that (R)-Reticuline is a substrate for several enzymes that are crucial in alkaloid biosynthesis, some of which have implications for neurotransmitter pathways. In opium poppy (Papaver somniferum), (R)-Reticuline is N-methylated by reticuline N-methyltransferase (RNMT), an enzyme that also acts on (S)-reticuline and (S)-corytuberine. nih.gov This process is a key step in the biosynthesis of the quaternary aporphine (B1220529) alkaloid magnoflorine (B1675912). nih.gov

Furthermore, the conversion of (R)-Reticuline to salutaridine (B1681412) is a critical step in the morphine biosynthesis pathway. royalsocietypublishing.orgnih.gov This reaction is catalyzed by salutaridine synthase, a cytochrome P450-dependent enzyme. royalsocietypublishing.orgrsc.org Interestingly, studies have shown that the human cytochrome P450 enzyme, CYP2D6, can also catalyze this conversion, highlighting a potential link between endogenous alkaloid metabolism and human enzyme systems. mdpi.comnih.govcore.ac.uk CYP2D6 is known to be involved in the metabolism of various centrally acting drugs and the synthesis of neurotransmitters like dopamine. mdpi.com

Cellular and Molecular Mechanisms of Action

(R)-Reticuline has been shown to interact with ion channels, which may underlie some of its physiological effects. Specifically, its isomer, reticuline, has been found to inhibit L-type Ca2+ channels. researchgate.netfrontiersin.org This blockade of calcium influx can lead to effects such as peripheral vasodilation. researchgate.netfrontiersin.org Some studies suggest that reticuline may also influence the release of calcium from intracellular stores. researchgate.net Additionally, research has pointed to the activity of reticuline and related endogenous isoquinoline (B145761) alkaloids as agonists of acid-sensing ion channel type 3 (ASIC3), which are involved in pain perception. frontiersin.org

The anti-inflammatory effects of reticuline, the isomer of (R)-Reticuline, are mediated through the modulation of key intracellular signaling pathways. medchemexpress.com Studies have demonstrated that reticuline can inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and the nuclear factor-kappa B (NF-κB) signaling pathways. medchemexpress.comtargetmol.comresearchgate.net These pathways are crucial in regulating the expression of pro-inflammatory cytokines. researchgate.net By inhibiting these pathways, reticuline reduces the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). targetmol.comresearchgate.net Furthermore, research in a mouse model of obesity-associated asthma has shown that reticuline can inactivate the p38 mitogen-activated protein kinase (MAPK)/NF-κB signaling pathway, further contributing to its anti-inflammatory properties. nih.govresearchgate.net The MAPK signaling pathway is also implicated in the cellular response to opioids derived from the (R)-Reticuline biosynthetic pathway. royalsocietypublishing.orgroyalsocietypublishing.org

While direct studies on (R)-Reticuline's impact on neurotransmitter release and uptake are limited, research on related compounds provides some insights. For instance, norlaudanosoline, a precursor to reticuline, has been shown to inhibit dopamine biosynthesis and uptake. researchgate.net Given that (R)-Reticuline is a precursor to morphine, its downstream products significantly impact neurotransmitter systems. nih.gov Morphine, for example, acts on opioid receptors to modulate the release of various neurotransmitters. nih.gov Studies on invertebrate ganglia have shown that exposure to reticuline leads to a delayed but extended release of nitric oxide, a neurotransmitter, which differs from the rapid release induced by morphine. nih.gov This suggests that the conversion of reticuline to morphine is a necessary step for its characteristic effects on neurotransmitter release in this system. nih.gov

(R)-Reticuline's isomer, reticuline, has demonstrated notable antioxidant and anti-inflammatory properties. researchgate.net Its anti-inflammatory effects are well-documented and are primarily attributed to the inhibition of the JAK2/STAT3 and NF-κB signaling pathways, leading to a reduction in pro-inflammatory cytokines like TNF-α and IL-6. medchemexpress.comtargetmol.comresearchgate.netglpbio.com Studies have shown that reticuline can suppress inflammatory cell infiltration in tissues. nih.govresearchgate.net The antioxidant activity of reticuline, while mentioned, is less characterized in the available literature but is a recognized property of phenolic compounds like benzylisoquinoline alkaloids. researchgate.netmdpi.com

Impact on Neurotransmitter Release and Uptake

In vitro Biological Profiling

The following table summarizes the in vitro biological activities of (R)-Reticuline and its isomer, reticuline, based on available research findings.

| Activity | Target/System | Effect | Compound Tested | Reference(s) |

| Anti-inflammatory | JAK2/STAT3 pathway | Inhibition of phosphorylation | Reticuline | medchemexpress.comresearchgate.netglpbio.com |

| Anti-inflammatory | NF-κB pathway | Inhibition | Reticuline | medchemexpress.comtargetmol.comresearchgate.netglpbio.com |

| Anti-inflammatory | p38 MAPK pathway | Inactivation | Reticuline | nih.govresearchgate.net |

| Anti-inflammatory | Pro-inflammatory Cytokines (TNF-α, IL-6) | Reduced mRNA expression | Reticuline | targetmol.comresearchgate.netglpbio.com |

| Ion Channel Modulation | L-type Ca2+ channels | Inhibition | Reticuline | researchgate.netfrontiersin.org |

| Ion Channel Modulation | Acid-Sensing Ion Channel 3 (ASIC3) | Agonist | Reticuline | frontiersin.org |

| Enzyme Substrate | Reticuline N-methyltransferase (RNMT) | N-methylation | (R)-Reticuline | nih.gov |

| Enzyme Substrate | Salutaridine Synthase (Cytochrome P450) | Conversion to Salutaridine | (R)-Reticuline | royalsocietypublishing.orgnih.govrsc.org |

| Enzyme Substrate | Human Cytochrome P450 2D6 (CYP2D6) | Conversion to Salutaridine | (R)-Reticuline | mdpi.comnih.govcore.ac.uk |

Effects on Cell Proliferation and Apoptosis

In vivo Pharmacological Assessments (Mechanistic Focus)

The analgesic properties of (R)-Reticuline are suggested by its role as a precursor to morphine, a potent opioid analgesic. wikipedia.org The central nervous system depressing effects of reticuline have been observed in rodent studies. wikipedia.orgresearchgate.net Opioids like morphine exert their analgesic effects by acting on opioid receptors in the central and peripheral nervous systems, which modulates the perception of pain. mdpi.comnih.govnih.gov This modulation occurs at various levels of the pain conduction pathway, from the peripheral nociceptors to the brain. mdpi.comnih.gov

The endogenous opioid system, which includes endorphins, plays a significant role in pain modulation by acting on these receptors. mdpi.com While direct studies on the specific analgesic pathways modulated by (R)-Reticuline are not detailed, its structural relationship to morphine strongly implies an interaction with the opioid system.

(R)-Reticuline has demonstrated significant anti-inflammatory effects by modulating key signaling pathways and cytokine expression. researchgate.net In a mouse model of obesity-related asthma, reticuline was shown to alleviate airway inflammation. nih.govresearchgate.netnih.gov

The anti-inflammatory actions of reticuline are attributed to its ability to inactivate the JAK2/STAT3/SOCS3 and p38 MAPK/NF-κB signaling pathways. researchgate.netnih.gov These pathways are crucial in mediating inflammatory responses. By inhibiting these pathways, reticuline leads to a reduction in the infiltration of inflammatory cells, such as neutrophils, into tissues. researchgate.netnih.govnih.gov

Furthermore, reticuline has been shown to decrease the expression of pro-inflammatory cytokines, including TNF-α, IL-6, IL-1β, and IL-17A. researchgate.netnih.gov In vivo studies have confirmed that administration of reticuline significantly reduces the levels of these cytokines in the lung tissue of asthmatic mice. nih.govresearchgate.net

Table 3: Anti-Inflammatory Mechanisms of (R)-Reticuline

(R)-Reticuline has been shown to possess potent central nervous system (CNS) depressing effects. wikipedia.orgresearchgate.net In rodent studies, reticuline produced alterations in behavior patterns, prolonged pentobarbital-induced sleep, and reduced motor coordination. researchgate.net These observations suggest a significant CNS depressant action.

The neurological mechanisms underlying these effects are likely related to its interaction with various neurotransmitter systems. Alkaloids such as reticuline have been studied for their ability to stimulate CNS effects and block dopaminergic receptors. mdpi.com It is also known to be toxic to dopaminergic neurons, which has been linked to a form of atypical parkinsonism. wikipedia.org This suggests a complex interaction with the dopamine system.

Furthermore, some research suggests that reticuline's neuroprotective properties may involve enhancing dopaminergic signaling pathways, which could have therapeutic implications for neurodegenerative conditions like Parkinson's disease. The modulation of these neurological pathways contributes to the observed neurobehavioral effects of (R)-Reticuline.

Advanced Synthetic Methodologies for R Reticuline and Its Analogues

Total Synthesis Strategies for (R)-Reticuline

Total synthesis provides a means to construct the (R)-Reticuline molecule from simple, often commercially available starting materials. These routes are crucial not only for providing access to the natural product but also for enabling the synthesis of analogues for further research.

Early synthetic routes to reticuline (B1680550) and its analogues were often lengthy and lacked stereocontrol, typically producing racemic mixtures that required subsequent resolution. Classic strategies frequently employed the Bischler-Napieralski or Pictet-Spengler reactions to construct the core tetrahydroisoquinoline skeleton.

A notable advancement in the field is the Rice synthesis, which is considered highly efficient and utilizes a biomimetic approach. wikipedia.org A key step in this route is the Grewe cyclization, which mimics the biosynthetic cyclization of reticuline that forms the morphinan (B1239233) scaffold. wikipedia.org While many classic approaches initially produce a racemic product, a 1990 synthesis by Hirsenkorn introduced a new strategy for the asymmetric synthesis of isoquinolines, including (R)-Reticuline, via enantioselective epoxidation or dihydroxylation of a stilbene (B7821643) derivative. acs.orgclockss.org More recent progress has focused on reducing step counts and improving yields, often through the use of advanced transition metal catalysis. For example, a seven-step strategy toward codeine was developed that uses a double-Heck cyclization followed by a photo-redox hydroamination to build the pentacyclic scaffold, bypassing (R)-Reticuline as a direct intermediate but showcasing the power of modern synthetic methods in accessing the broader class of morphinan alkaloids. rsc.org

Biomimetic synthesis seeks to replicate nature's elegant and efficient strategies in the laboratory. In the biosynthesis of morphine, the crucial step is the enzyme-catalyzed intramolecular oxidative coupling of (R)-Reticuline to form the morphinan scaffold of salutaridine (B1681412). chinesechemsoc.org This transformation is directed by the enzyme salutaridine synthase, a cytochrome P450 enzyme, which precisely controls the regioselectivity of the ortho-para phenol (B47542) coupling. nih.govacs.org

Organic chemists have long sought to mimic this critical C-C bond formation. chinesechemsoc.org Various methods have been explored, including the use of:

Heavy metal oxidants nih.gov

Hypervalent iodine reagents nih.govresearchgate.net

Electrochemical methods nih.gov

Transition metal catalysts nih.gov

Classic Synthetic Routes and Methodological Advancements

Stereoselective and Asymmetric Synthesis of (R)-Reticuline

The central challenge in synthesizing (R)-Reticuline is the precise installation of the single stereocenter at the C1 position. Stereoselective and asymmetric methodologies aim to address this by creating the desired enantiomer preferentially, avoiding the need for chiral resolution of a racemic mixture.

This strategy involves covalently attaching a chiral auxiliary—an enantiomerically pure molecule—to the substrate. numberanalytics.com The auxiliary directs the stereochemical course of a key bond-forming reaction, and it is subsequently removed to yield the enantiomerically enriched product. numberanalytics.com In the context of isoquinoline (B145761) alkaloid synthesis, a chiral auxiliary can be incorporated into either the amine or the acid-derived portion of an intermediate, such as a 3,4-dihydroisoquinoline (B110456). clockss.org For example, syntheses have been developed where a chiral N-substituent on the isoquinoline synthon guides the stereoselective addition of a carbanion. clockss.org This approach allows for the creation of the desired stereocenter with high diastereoselectivity, which can then be carried forward to complete the synthesis of (R)-Reticuline.

Asymmetric catalysis uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly atom-economical and efficient method for installing stereocenters. For the synthesis of the (R)-Reticuline core, transition-metal-catalyzed asymmetric hydrogenation has proven particularly effective.

In one prominent strategy, a prochiral imine intermediate is subjected to asymmetric hydrogenation. chinesechemsoc.org Extensive investigation found that an iridium-based catalyst, [Ir(cod)Cl]2, paired with the chiral phosphine (B1218219) ligand (R)-BINAP, was optimal for this transformation. chinesechemsoc.org This catalytic system successfully reduced the imine to the corresponding amine, establishing the key stereocenter at C9 (equivalent to C1 in reticuline) with excellent enantioselectivity of 94% enantiomeric excess (ee). chinesechemsoc.org Another approach utilized a ruthenium-catalyzed asymmetric transfer hydrogenation after a Bischler–Napieralski cyclization to furnish a tetrahydroisoquinoline intermediate in 99% yield and with 95% ee, which served as a building block for related alkaloids. acs.org

| Catalyst System | Ligand | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

| [Ir(cod)Cl]2 | (R)-BINAP | Asymmetric Hydrogenation | Imine (19) | Amine (18) | 94% |

| Ruthenium Catalyst | N/A | Asymmetric Transfer Hydrogenation | Dihydroisoquinoline | Tetrahydroisoquinoline (118) | 95% |

Chemoenzymatic synthesis combines the strengths of traditional organic synthesis with the unparalleled selectivity of biocatalysts (enzymes). acib.at This hybrid approach has emerged as a powerful and efficient strategy for producing (R)-Reticuline with exceptional optical purity. rsc.org

This reduction is catalyzed by 1,2-dehydroreticuline (B1196774) reductase (PsDRR), an NADPH-dependent enzyme derived from the opium poppy (Papaver somniferum). rsc.org The enzyme exhibits remarkable stereoselectivity, exclusively forming the (R)-enantiomer. rsc.org This biocatalytic reduction is highly efficient, affording (R)-Reticuline with an enantiomeric excess greater than 99% and in high isolated yield. nih.govresearchgate.net On a preparative scale, the transformation using whole lyophilized E. coli cells expressing the enzyme converted the substrate to 162 mg of optically pure (R)-Reticuline, corresponding to a 92% isolated yield. nih.govrsc.org This chemoenzymatic sequence circumvents the challenges of stereocontrol in purely chemical syntheses and avoids the low titers often associated with fully fermentative processes. nih.gov

| Parameter | Finding |

| Strategy | Chemoenzymatic Synthesis |

| Key Enzyme | 1,2-dehydroreticuline reductase (PsDRR) |

| Enzyme Source | Papaver somniferum (Opium Poppy) |

| Chemical Precursor | 1,2-dehydroreticuline |

| Starting Material | Eugenol (B1671780) (from lignin) |

| Enantiomeric Excess (ee) | >99% nih.govresearchgate.netrsc.org |

| Isolated Yield (Biocatalytic Step) | 92% nih.govresearchgate.netrsc.org |

| Overall Yield (from Eugenol) | 36% nih.govacs.org |

Diastereoselective Approaches to Precursors

The stereochemical complexity of (R)-Reticuline necessitates synthetic strategies that can precisely control the orientation of substituents at multiple chiral centers. Diastereoselective approaches to precursors of (R)-Reticuline are designed to establish the relative stereochemistry of the C1-carbon and other potential stereocenters in the molecule prior to the final ring-closing or key bond-forming reactions. These methods often rely on the use of chiral auxiliaries, substrate-controlled reactions, or the diastereoselective functionalization of existing stereocenters.

One notable strategy involves the asymmetric Pomeranz-Fritsch cyclization. In this approach, a chiral precursor, such as an optically active epoxide or a dihydroxy analogue, is synthesized from a corresponding stilbene. The chirality is introduced using methods like the Sharpless asymmetric epoxidation or dihydroxylation, which yield precursors with high enantiopurity. clockss.org The subsequent cyclization to form the tetrahydroisoquinoline ring system proceeds in a diastereoselective manner, influenced by the pre-existing chiral centers. This allows for the controlled formation of one diastereomer over the other, which can then be converted into the target (R)-Reticuline. clockss.org

Another approach involves the Pictet-Spengler reaction, where a β-arylethylamine is condensed with an aldehyde. To achieve diastereoselectivity, chiral auxiliaries can be attached to either the amine or aldehyde component. clockss.org The condensation and subsequent cyclization are then directed by the chiral auxiliary, leading to the preferential formation of a specific diastereomer of the tetrahydroisoquinoline precursor. The remarkable diastereoselectivity observed in some of these processes is often facilitated by factors such as intramolecular hydrogen bonding in the transition state, which locks the conformation and directs the approach of the reacting moieties. clockss.org

Synthesis of Structurally Modified (R)-Reticuline Analogues

Rational Design of Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of structurally modified analogues of (R)-Reticuline is fundamental to understanding how its chemical architecture relates to its biological function. Rational design for structure-activity relationship (SAR) studies involves making systematic modifications to the parent molecule to identify the key structural features, or pharmacophores, responsible for its activity. By altering specific parts of the (R)-Reticuline scaffold—such as the isoquinoline core, the benzyl (B1604629) substituent, or the peripheral functional groups—researchers can probe interactions with biological targets.

For instance, studies on related tetrahydroisoquinolines have shown that substitution on the core structure can dramatically influence biological effects. The introduction of substituents at the C1 and C3 positions of the tetrahydroisoquinoline core has been shown to have a profound effect on the antiproliferative activity of certain derivatives against various cancer cell lines. researchgate.net Modifying the N-benzyl group in these substituted series also significantly impacts activity. researchgate.net These findings guide the design of new (R)-Reticuline analogues with potentially enhanced potency or selectivity. The ultimate goal of SAR studies is to develop a comprehensive model that correlates specific structural elements with biological outcomes, thereby enabling the design of more effective therapeutic agents.

Synthetic Strategies for Isoquinoline Core Modifications

Altering the central tetrahydroisoquinoline core of (R)-Reticuline leads to novel scaffolds with potentially different biological profiles. These modifications can range from introducing substituents to fundamentally changing the ring system itself.

One significant core modification is the intramolecular oxidative phenol coupling, which mimics the biosynthetic pathway leading to morphinan alkaloids. acs.org A key example is the Grewe cyclization, a powerful acid-catalyzed reaction that forms the tetracyclic morphinan skeleton from reticuline-like precursors. wikipedia.org This strategy has been a cornerstone in the total synthesis of morphine and its analogues. wikipedia.org

Other core modifications are inspired by the diverse family of benzylisoquinoline alkaloids. For example, intramolecular C-C coupling can lead to the aporphine (B1220529) skeleton, while other cyclizations can produce the protoberberine framework. acs.orgoup.com Synthetic chemists have also developed routes to more complex, related structures such as spirobenzylisoquinolines, which feature a spirocyclic center at C1 of the isoquinoline unit. rsc.org These strategies often involve transition-metal-catalyzed cross-coupling reactions or complex rearrangement cascades to build the new ring systems onto the initial (R)-Reticuline framework.

Derivatization at Hydroxyl and Methoxy (B1213986) Positions

The phenolic hydroxyl (-OH) and methoxy (-OCH3) groups on both aromatic rings of (R)-Reticuline are prime targets for derivatization. These modifications are crucial for SAR studies as they can alter the molecule's hydrogen bonding capacity, polarity, and metabolic stability.

Standard synthetic transformations are employed to modify these functional groups. The hydroxyl groups can be readily converted into ethers (e.g., alkyl or benzyl ethers) or esters (e.g., acetates, benzoates) through reactions with alkyl halides or acyl chlorides, respectively, under basic conditions. researchgate.net These modifications can probe the importance of the hydroxyl group as a hydrogen bond donor or acceptor in receptor binding.

Conversely, the methoxy groups can be cleaved using reagents like boron tribromide (BBr3) to yield the corresponding hydroxyl groups. These newly unmasked phenols can then be subjected to further derivatization. The selective protection and deprotection of these groups are essential for directing reactions to specific sites on the molecule.

Below is a table summarizing common derivatization reactions for these positions.

| Functional Group | Reagent Class | Product Functional Group | Purpose in SAR Studies |

| Hydroxyl (-OH) | Acyl Chlorides, Anhydrides | Ester (-O-CO-R) | Evaluate role as H-bond donor; modify lipophilicity |

| Hydroxyl (-OH) | Alkyl Halides | Ether (-O-R) | Block H-bonding; increase steric bulk |

| Methoxy (-OCH3) | Lewis Acids (e.g., BBr3) | Hydroxyl (-OH) | Unmask for further derivatization; assess role of methyl group |

Development of Novel Synthetic Reagents and Methodologies

Enantioselective Formation of Chiral Centers

The creation of the single chiral center at the C1 position with the correct (R)-configuration is the most critical step in the asymmetric synthesis of (R)-Reticuline. Modern synthetic chemistry has produced several powerful methodologies to achieve this with high enantioselectivity.

Chemo-enzymatic Synthesis: A highly efficient and biomimetic approach involves the stereoselective reduction of a prochiral precursor. researchgate.netnih.gov The synthesis starts with the preparation of 1,2-dehydroreticuline, which is then reduced using the enzyme 1,2-dehydroreticuline reductase (PsDRR). nih.gov This enzymatic reduction is exceptionally selective, affording (R)-Reticuline in high yield (92% isolated yield) and with excellent enantiomeric excess (>99% ee). researchgate.netnih.gov This method circumvents the multiple steps nature often takes and showcases the power of combining organic synthesis with biocatalysis. nih.govacib.at

Organocatalysis: The use of small organic molecules as chiral catalysts has emerged as a major tool in asymmetric synthesis. A general procedure for synthesizing (R)-Reticuline and related alkaloids utilizes an organocatalytic, enantioselective Pictet-Spengler reaction. acs.org This reaction, catalyzed by a chiral phosphoric acid such as (R)-TRIP, condenses an N-protected-2-arylethylamine with an arylaldehyde to generate the C1 chiral center with high enantioselectivity (86–92% ee). acs.orgbiocrick.com

Transition Metal Catalysis: Asymmetric hydrogenation using chiral transition metal complexes is another robust method. One strategy involves a Bischler-Napieralski cyclization to form a 3,4-dihydroisoquinoline intermediate. This intermediate is then subjected to an asymmetric transfer hydrogenation catalyzed by a Ruthenium complex, which can provide the desired tetrahydroisoquinoline product in high yield and with high enantiomeric excess (e.g., 95% ee). acs.org

The following table compares these advanced methodologies for the enantioselective synthesis of (R)-Reticuline or its direct precursors.

| Methodology | Catalyst/Reagent | Substrate | Enantioselectivity (ee) | Yield | Reference |

| Chemo-enzymatic Reduction | 1,2-Dehydroreticuline Reductase (PsDRR) | 1,2-Dehydroreticuline | >99% | 92% (isolated) | researchgate.netnih.gov |

| Organocatalytic Pictet-Spengler | (R)-TRIP (Chiral Phosphoric Acid) | N-protected-2-arylethylamine + arylaldehyde | 86-92% | Not specified | acs.orgbiocrick.com |

| Asymmetric Transfer Hydrogenation | Ru-complex | 3,4-Dihydroisoquinoline | 95% | 99% | acs.org |

Green Chemistry Principles in (R)-Reticuline Synthesis

The synthesis of (R)-Reticuline, a pivotal intermediate in the biosynthesis of morphinan alkaloids, has increasingly become a focus for the application of green chemistry principles. chinesechemsoc.org Traditional chemical synthesis of complex molecules like benzylisoquinoline alkaloids (BIAs) is often challenging due to the presence of stereogenic centers, which can lead to low yields and the need for extensive use of protecting groups and harsh reagents. mdpi.comnih.gov Green and sustainable methods, particularly those employing biocatalysis and chemoenzymatic strategies, are being developed to overcome these limitations by offering more efficient and environmentally benign routes. mdpi.comchrysealabs.com

A significant advancement in the green synthesis of (R)-Reticuline is the development of chemoenzymatic strategies that combine the strengths of organic synthesis with the high selectivity of enzymatic transformations. nih.gov These approaches aim to reduce the number of reaction steps, minimize the use of protecting groups, and utilize renewable resources. nih.govacib.at

The core of this green approach is the use of the enzyme 1,2-dehydroreticuline reductase (DRR), which performs the asymmetric reduction of the prochiral 1,2-dehydroreticuline. nih.govresearchgate.net This biocatalytic step ensures the correct stereochemistry at the C1 position, a critical feature for subsequent conversion to morphinan alkaloids. nih.gov Research has demonstrated that using whole lyophilized E. coli cells expressing DRR can achieve high conversion rates and yields. nih.govresearchgate.net

Another green chemistry approach involves the biocatalytic kinetic resolution of racemic reticuline. Berberine (B55584) bridge enzyme (BBE), for example, selectively catalyzes the intramolecular C-C bond formation of the (S)-enantiomer to produce (S)-scoulerine, leaving the desired (R)-Reticuline unreacted and optically pure. acs.org This method has been shown to be effective, yielding optically pure (R)-Reticuline in good yields. acs.org

The development of engineered microbial hosts, or "microbial factories," represents another frontier in the sustainable production of (R)-Reticuline and other BIAs. nih.govchrysealabs.com By reconstructing plant-derived metabolic pathways in microorganisms like Escherichia coli and Saccharomyces cerevisiae, it is possible to produce these complex alkaloids from simple starting materials. chrysealabs.compnas.orgcaltech.edu While many microbial systems predominantly produce (S)-Reticuline, engineering these hosts with the necessary enzymes for stereochemical inversion, such as reticuline epimerase or a combination of dehydroreticuline synthase (DRS) and dehydroreticuline reductase (DRR), can channel production towards the (R)-enantiomer. nih.gov For instance, a human cytochrome P450 enzyme has demonstrated the novel activity of converting (R)-Reticuline to salutaridine in an engineered yeast host. caltech.edunih.gov

These biocatalytic and chemoenzymatic methods align with several key principles of green chemistry:

Use of Renewable Feedstocks : Starting syntheses from plant-derived materials like eugenol reduces reliance on petrochemicals. acib.at

High Atom Economy and Selectivity : Enzymes catalyze reactions with high chemo-, regio-, and stereoselectivity, minimizing waste and by-products. nih.govacs.org

Reduced Derivatives : Chemoenzymatic routes can eliminate the need for complex protecting group strategies. nih.govresearchgate.net

Catalysis : The use of enzymes as catalysts is superior to stoichiometric reagents. acib.at

Benign Solvents and Conditions : Enzymatic reactions are typically performed in aqueous media under mild temperature and pH conditions. acs.org

The following tables summarize key findings from research into the green synthesis of (R)-Reticuline.

Table 2: Biocatalytic Kinetic Resolution for (R)-Reticuline Synthesis

| Substrate | Enzyme | Product | Isolated Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| rac-Reticuline | Berberine Bridge Enzyme (BBE) | (R)-Reticuline | 37% | >97% | acs.org |

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| (R)-Reticuline |

| (S)-Reticuline |

| 1,2-Dehydroreticuline |

| Berberine |

| Codeine |

| Dopamine (B1211576) |

| Eugenol |

| Magnoflorine (B1675912) |

| Morphine |

| Norlaudanosoline |

| Palmatine (B190311) |

| Papaverine (B1678415) |

| Salutaridine |

| Sanguinarine (B192314) |

| (S)-Scoulerine |

| Thebaine |

Analytical Approaches in R Reticuline Research

Advanced Chromatographic Separation Techniques

Chromatography is a cornerstone of (R)-reticuline analysis, enabling its separation from complex mixtures and the determination of its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment